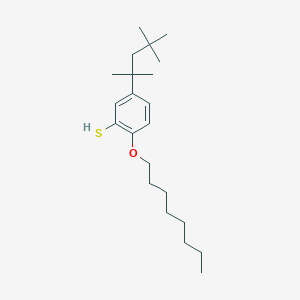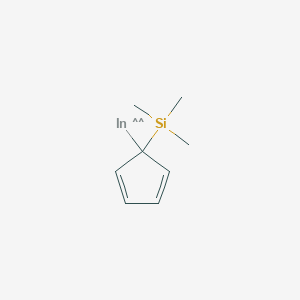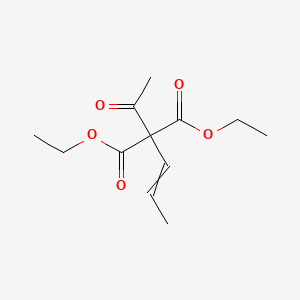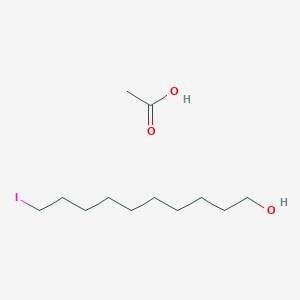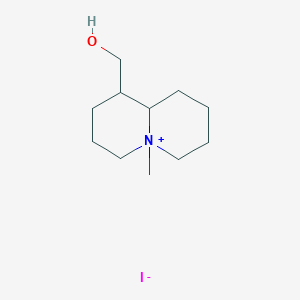
1-(Hydroxymethyl)-5-methyloctahydro-2H-quinolizin-5-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Hydroxymethyl)-5-methyloctahydro-2H-quinolizin-5-ium iodide is a quaternary ammonium compound It is characterized by the presence of a hydroxymethyl group and a methyl group attached to an octahydroquinolizinium core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Hydroxymethyl)-5-methyloctahydro-2H-quinolizin-5-ium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of 5-methyloctahydro-2H-quinolizine with iodomethane in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete quaternization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments is crucial to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
1-(Hydroxymethyl)-5-methyloctahydro-2H-quinolizin-5-ium iodide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles such as hydroxide or cyanide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or sodium cyanide in aqueous solution.
Major Products Formed
Oxidation: Formation of 1-(Carboxymethyl)-5-methyloctahydro-2H-quinolizin-5-ium iodide.
Reduction: Formation of 1-(Hydroxymethyl)-5-methyloctahydro-2H-quinolizine.
Substitution: Formation of 1-(Hydroxymethyl)-5-methyloctahydro-2H-quinolizin-5-ium hydroxide or cyanide.
科学的研究の応用
1-(Hydroxymethyl)-5-methyloctahydro-2H-quinolizin-5-ium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts.
Biology: Investigated for its potential as a biological probe due to its ability to interact with cellular membranes.
Medicine: Explored for its potential use in drug delivery systems, owing to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of surfactants and as an intermediate in the synthesis of other chemical compounds.
作用機序
The mechanism of action of 1-(Hydroxymethyl)-5-methyloctahydro-2H-quinolizin-5-ium iodide involves its interaction with biological membranes. The quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, potentially altering membrane permeability and affecting cellular functions. This interaction can lead to various biological effects, depending on the specific context and application.
類似化合物との比較
Similar Compounds
- 1-(Hydroxymethyl)-5-methyloctahydro-2H-quinolizin-5-ium bromide
- 1-(Hydroxymethyl)-5-methyloctahydro-2H-quinolizin-5-ium chloride
- 1-(Hydroxymethyl)-5-methyloctahydro-2H-quinolizin-5-ium fluoride
Uniqueness
1-(Hydroxymethyl)-5-methyloctahydro-2H-quinolizin-5-ium iodide is unique due to its specific iodide counterion, which can influence its solubility, reactivity, and interaction with biological systems. The presence of the iodide ion can also affect the compound’s stability and its ability to form complexes with other molecules.
特性
CAS番号 |
111317-76-1 |
|---|---|
分子式 |
C11H22INO |
分子量 |
311.20 g/mol |
IUPAC名 |
(5-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-5-ium-1-yl)methanol;iodide |
InChI |
InChI=1S/C11H22NO.HI/c1-12-7-3-2-6-11(12)10(9-13)5-4-8-12;/h10-11,13H,2-9H2,1H3;1H/q+1;/p-1 |
InChIキー |
TZECQZQABZTCMW-UHFFFAOYSA-M |
正規SMILES |
C[N+]12CCCCC1C(CCC2)CO.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


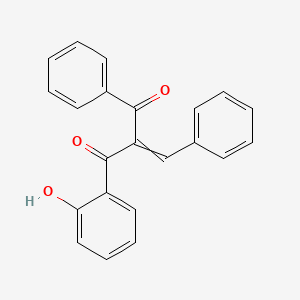
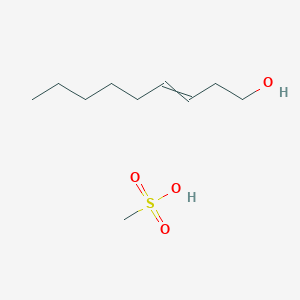
![2-(Piperidin-1-yl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14308690.png)
![2-[2-(tert-Butylphosphanyl)ethyl]pyridine](/img/structure/B14308697.png)
![N,N-Dimethyl-4-{[(pyrimidin-2-yl)imino]methyl}aniline](/img/structure/B14308702.png)
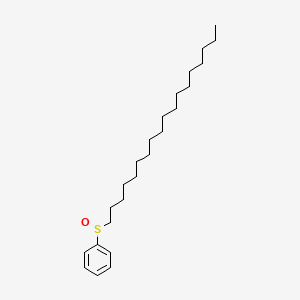

![{[(3-Chloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methyl}benzene](/img/structure/B14308720.png)
